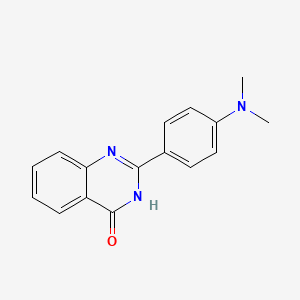

2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(20)18-15/h3-10H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHPHOFITPYPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366989 | |

| Record name | 2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79916-52-2 | |

| Record name | 2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical and Conventional Synthetic Routes to Quinazolin-4(1H)-one Core

The foundational methods for assembling the quinazolin-4(1H)-one core typically involve a two-step sequence: the formation of an intermediate by condensation, followed by a ring-closing reaction.

A primary and widely adopted method for synthesizing 2-substituted quinazolin-4(1H)-ones involves the condensation of an anthranilamide (2-aminobenzamide) with an appropriate aldehyde. researchgate.net In the context of synthesizing 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one, this involves the reaction of anthranilamide with 4-(dimethylamino)benzaldehyde.

This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization. The process often requires a catalyst and heat. Various catalysts and conditions have been explored to facilitate this condensation, aiming for higher yields and milder reaction conditions. researchgate.net For instance, the condensation can be promoted by acid catalysts or facilitated by transition-metal nanocomposites under microwave irradiation. researchgate.net The reaction is versatile, accommodating a wide range of substituted aromatic aldehydes, including those with electron-donating groups like the dimethylamino function. nih.gov

Table 1: Examples of Catalysts Used in Anthranilamide and Aldehyde Condensation

| Catalyst System | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Polyethylene (B3416737) glycol (PEG) | Microwave (560 W), 5-10 min | Good to excellent yields | nih.gov |

| Gallium-containing MCM-22 zeolite | Ethanol (B145695) | Reflux (60 °C), 3 h | High yields (85-95%) | nih.gov |

| Cobalt-Carbon Nanotubes (Co-CNTs) | Solvent-free | Microwave | High-speed, green synthesis | researchgate.net |

This table presents general catalytic systems for the condensation of anthranilamides with various aldehydes, which are applicable to the synthesis of the target compound.

Following the initial condensation, the key step is the intramolecular cyclization to form the pyrimidine (B1678525) ring of the quinazolinone core. When starting with anthranilamide and an aldehyde, the intermediate dihydroquinazolinone is formed, which must then be oxidized to the final quinazolin-4(1H)-one product. organic-chemistry.org

Several strategies exist for this cyclization and subsequent oxidation:

Thermal Cyclocondensation: In some methods, the initial acylation of anthranilamide with a suitable acid chloride is followed by thermal cyclocondensation to yield the quinazolinone derivative. mdpi.comnih.gov

Oxidative Cyclization: A common one-pot approach involves the condensation of anthranilamide and an aldehyde, followed by in-situ oxidation of the dihydroquinazolinone intermediate. Various oxidants can be used, such as phenyliodine diacetate (PIDA), tert-butyl hydroperoxide (TBHP), or even atmospheric oxygen in the presence of a suitable catalyst. frontiersin.orgorganic-chemistry.org For example, a cyclization catalyzed by p-toluenesulfonic acid can be followed by an efficient PIDA-mediated oxidative dehydrogenation to furnish the desired 4(3H)-quinazolinone. organic-chemistry.org

The choice of cyclization strategy often depends on the stability of the reactants and intermediates, as well as the desired reaction efficiency and conditions (e.g., one-pot vs. multi-step).

Direct Synthesis and One-Pot Approaches to the Chemical Compound

To improve efficiency, reduce waste, and simplify procedures, significant research has focused on direct, one-pot syntheses of quinazolinones. These methods combine multiple reaction steps into a single operation without isolating intermediates.

The use of catalysts is central to modern organic synthesis, and the formation of quinazolinones is no exception. Transition-metal catalysts have proven particularly effective in facilitating these transformations under mild conditions. nih.gov

Copper Catalysis: Copper-based catalysts are widely used due to their low cost and high efficiency. mdpi.com For instance, a copper-catalyzed one-pot, three-component aerobic oxidative cyclization has been developed for quinazoline (B50416) synthesis. mdpi.com Another approach involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. rsc.org

Manganese Catalysis: Manganese catalysts offer a less toxic and inexpensive alternative for quinazolinone synthesis. nih.gov Methods include the use of α-MnO₂ for the reaction of 2-aminobenzylamines with alcohols and Mn(I)-catalyzed direct synthesis through an acceptorless dehydrogenative coupling (ADC) strategy. nih.gov

Iron Catalysis: Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions provide an effective route to 2-aryl quinazolines. semanticscholar.org

Organocatalysis: Non-metal organic catalysts, such as p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been successfully employed in quinazolinone synthesis, often under grinding-assisted or solvent-free conditions. frontiersin.org

Table 2: Selected Catalytic Systems for Quinazolinone Synthesis

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| α-MnO₂ | 2-Aminobenzylamines, Alcohols | Robust, reusable catalyst | nih.gov |

| CuCl/DABCO/4-HO-TEMPO | Aldehyde, Benzylamine | Oxidative dehydrogenation | mdpi.com |

| FeCl₂/TBHP | 2-Alkylamino N-H ketimines | sp³ C-H oxidation | mdpi.com |

This table illustrates the diversity of catalytic systems applicable to the general synthesis of the quinazolinone scaffold.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their atom economy and efficiency. researchgate.net Several MCRs have been designed for the synthesis of the this compound skeleton.

A common MCR strategy involves the reaction of an anthranilamide or isatoic anhydride, an aldehyde (4-(dimethylamino)benzaldehyde), and a nitrogen source like ammonium (B1175870) acetate (B1210297) or an amine. mdpi.comresearchgate.net For example, a one-pot tandem reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) (CAN) can produce 2-arylquinazolines in moderate to excellent yields. mdpi.comresearchgate.net Another approach describes a four-component reaction of anilines, two equivalents of an aromatic aldehyde, and ammonium iodide under metal-free conditions to construct the quinazoline ring. rsc.org These MCRs provide a rapid and convergent pathway to complex molecules from simple and readily available starting materials. researchgate.net

Green Chemistry Principles in the Synthesis of the Chemical Compound and Derivatives

The application of green chemistry principles to the synthesis of quinazolinones aims to reduce the environmental impact of chemical processes. researchgate.netmagnusconferences.com This involves the use of environmentally benign solvents, energy-efficient techniques, and recyclable catalysts.

Green Solvents: Water and deep eutectic solvents (DES) have been utilized as environmentally friendly reaction media. tandfonline.comresearchgate.net For instance, the synthesis of 2,3‑dihydroquinazolin‑4(1H)‐ones has been achieved in water at moderate temperatures. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is used to accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. researchgate.netnih.gov The condensation of anthranilamide with aldehydes in the presence of PTSA in polyethylene glycol (PEG) is an example of a microwave-assisted green protocol. nih.gov

Reusable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like carbon nanotubes or zeolites, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent cycles, reducing waste and cost. researchgate.netnih.govnih.gov

Atom Economy: Multi-component reactions inherently align with green chemistry principles by maximizing the incorporation of atoms from the reactants into the final product, thus minimizing waste. researchgate.netrsc.org

These green approaches are not only ecologically beneficial but also often lead to more cost-effective and scalable synthetic routes for producing this compound and related derivatives. magnusconferences.com

Solvent-Free Conditions

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing chemical waste and often simplifying the purification process. For quinazolinone derivatives, this approach has been successfully implemented using nanocatalysts. One notable method involves the reaction of 1,3-benzoxazine-4-one derivatives with aniline (B41778) derivatives in the presence of a Co3O4@GO/La2O3 nanocomposite. heighpubs.org This reaction proceeds efficiently at 100°C under solvent-free conditions, offering advantages such as being environmentally friendly, employing mild reaction conditions, and using a low-cost, magnetically separable catalyst. heighpubs.org

Another approach utilizes a one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde. While some protocols use ethanol as a solvent, model reactions have demonstrated the feasibility of obtaining the desired quinazolinone product under neat (solvent-free) conditions, highlighting the versatility of this synthetic pathway. mdpi.com These methods avoid the drawbacks associated with some traditional syntheses, such as high temperatures, long reaction times, and the use of non-reusable catalysts. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving product yields. nih.govresearchgate.netvanderbilt.edu This technique has been successfully applied to the synthesis of quinazolinone derivatives, offering a rapid and efficient alternative to conventional heating. nih.gov

A key example is the synthesis of N,N-dimethyl-4-(4-phenylquinazolin-2-yl)aniline (DAQ), a close analogue of the target compound, which was achieved using microwave irradiation. nih.gov This method underscores the potential of microwave assistance for creating donor-acceptor (D-A) systems within the quinazoline framework. nih.gov Furthermore, iron-catalyzed cyclization reactions of substituted 2-halobenzoic acids and amidines have been developed under microwave heating. sci-hub.cat These reactions can be performed in various solvents, including water, and can achieve good to excellent yields within minutes, demonstrating applicability to a broad range of substrates. sci-hub.cat The use of microwave irradiation in the synthesis of quinazolinones is noted for its ability to reduce reaction times, increase yields, and provide cleaner reaction profiles. nih.govnih.gov

Application of Nanocatalysts

Nanocatalysts have garnered significant attention in the synthesis of quinazolines and quinazolinones due to their high surface area, efficiency, and reusability. researchgate.net A variety of nanocatalysts have been developed to facilitate the synthesis of these heterocyclic compounds under environmentally benign conditions.

For instance, a novel Co3O4@GO/La2O3 nanocomposite has been used as an efficient and magnetically recyclable catalyst for synthesizing quinazolinone derivatives under solvent-free conditions at 100°C. heighpubs.org This method provides high to excellent yields in a short time. heighpubs.org Another approach employs a copper nanocatalyst stabilized on graphene oxide functionalized by N1,N2-bis((pyridine-2-yl)methyl)benzene-1,2-diamine. This catalyst has been effectively used in the three-component, one-pot synthesis of derivatives such as 6-chloro-2-(4-(dimethylamino)phenyl)-4-phenylquinazoline under solvent-free conditions at 85 °C. researchgate.net

Other innovative nanocatalysts include a recyclable nanobiocatalyst featuring immobilized lipase (B570770) on reduced graphene oxide@Fe3O4, which facilitates the eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov Additionally, a mesoporous nanocomposite based on SBA-15 functionalized with ellagic acid (SBA-15@ELA) has shown excellent catalytic performance in producing 4-oxo-dihydroquinazolinones with high yields and good thermal stability. nih.gov

| Nanocatalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Co3O4@GO/La2O3 | 1,3-benzoxazine-4-one derivatives, aniline derivatives | Solvent-free, 100°C | Eco-friendly, mild conditions, magnetically separable, high efficiency | heighpubs.org |

| GO@N-Ligand-Cu | 2-amino-5-chlorobenzophenone, ammonium salts, 4-(dimethylamino)benzaldehyde | Solvent-free, 85°C | Green strategy, efficient for tri-component reactions | researchgate.net |

| SBA-15@ELA | Isatoic anhydride, phenylhydrazine, aromatic aldehydes | Ethanol, reflux | Inexpensive, high surface area, recoverable, high thermal stability | nih.gov |

| Lipase on rGO@Fe3O4 | 2-aminobenzamide (B116534), aromatic aldehydes | Optimized conditions | Eco-friendly, magnetically-separable, reusable nanobiocatalyst | nih.gov |

Innovative Functionalization and Derivatization Strategies

The versatility of the quinazolinone scaffold allows for extensive functionalization, enabling the synthesis of a wide array of derivatives. Research in this area focuses on regioselective modifications and the introduction of diverse substituents to explore structure-activity relationships.

Regioselective Functionalization of the Quinazolinone Nucleus

Regioselective synthesis is crucial for controlling the precise placement of functional groups on the quinazolinone core, which is essential for developing compounds with specific biological activities. Various catalytic systems have been developed to achieve high regioselectivity.

Rhodium-catalyzed C-H activation has proven to be a powerful tool for this purpose. One such method involves a Rh-catalyzed ortho-amidation cyclocondensation sequence to produce a range of 4-aminoquinazolines in high yields under remarkably mild conditions. nih.gov Another rhodium-catalyzed approach achieves selective C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide as the amino source, demonstrating excellent functional group tolerance and regioselectivity. researchgate.net

Furthermore, the regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones can be controlled by the choice of reagents. The reaction of methyl anthranilates with N-arylcyanamides can yield either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones, depending on the reaction conditions, allowing for the selective synthesis of specific regioisomers. rsc.org These methods provide pathways to functionalize specific positions on the quinazolinone ring system, such as the C8 position, by incorporating basic side chains after the initial synthesis of the core structure. nih.gov

Introduction of Diverse Phenyl and Amino Substituents

The properties of 2-phenylquinazolin-4(1H)-one can be extensively modified by introducing various substituents on both the quinazolinone core and the phenyl ring. Much research has been dedicated to synthesizing derivatives with diverse substitution patterns.

For example, 2,3,6-trisubstituted quinazolin-4-ones have been synthesized, featuring a phenyl group at position 2, a bromine atom at position 6, and various substituted benzalamino groups at position 3. researchgate.net Similarly, the synthesis of 2-aryl-substituted quinazolines can incorporate a basic side chain at the C8 position, allowing for further diversification. nih.gov The one-pot synthesis of 6-chloro-2-(4-(dimethylamino)phenyl)-4-phenylquinazoline demonstrates the feasibility of incorporating multiple substituents in a single step using a nanocatalyst. researchgate.net

The introduction of amino groups is another common strategy. Methods for the direct synthesis of 2-aminoquinazolines have been developed via acid-mediated [4+2] annulation reactions. mdpi.com Additionally, 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives have been prepared, showcasing the possibility of adding complex, amino-containing phenyl groups at multiple positions on the quinazoline core. nih.gov The synthesis of 2-(2-Hydroxyphenyl)-3H-quinazolin-4-ones with various substituents on the phenol (B47542) ring further illustrates the broad scope for creating diverse analogues. researchgate.net

Synthetic Routes to Analogues with Modified Dimethylamino Phenyl Moieties

Modifying the N,N-dimethylamino group on the phenyl ring provides a direct route to novel analogues of this compound. This can involve altering the alkyl groups on the nitrogen atom or changing the substitution pattern on the phenyl ring.

While direct modifications of the dimethylamino group are less commonly reported, related syntheses indicate the feasibility of such changes. For instance, in the development of photophysical dyes, a 4-diethylamino counterpart to a 2-(hydroxyphenyl)quinazolinone was synthesized, demonstrating that different alkylamino groups can be incorporated. researchgate.net The synthesis of 4-(4-Dimethylamino)-2-hydroxyphenyl)-7,7-dimethyl-2-thioxo-hexahydro-1H-quinazolin-5-one shows that the core phenyl moiety can be further substituted, in this case with a hydroxyl group, in addition to the dimethylamino group. mdpi.com

Furthermore, general synthetic methods for quinazolinones, which involve reacting 2-aminobenzamide analogues with various aldehydes, can be adapted to create analogues with modified phenyl moieties. semanticscholar.org By starting with an appropriately substituted 4-aminobenzaldehyde (B1209532) derivative, it is possible to introduce groups other than the dimethylamino function or to create different substitution patterns on the phenyl ring attached at the C2 position of the quinazolinone.

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined. For 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one, which exists in the more stable quinazolin-4(3H)-one tautomeric form, specific NMR data is crucial for characterization.

Proton NMR (¹H NMR) identifies the different types of protons in the molecule based on their unique electronic environments. The spectrum for this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons on both the quinazolinone ring system and the N,N-dimethylaminophenyl substituent, as well as the protons of the methyl groups and the N-H proton of the quinazolinone ring.

Key signals include a sharp singlet for the six protons of the two equivalent methyl groups of the dimethylamino moiety. The aromatic region of the spectrum displays a set of signals corresponding to the four protons on the quinazolinone's benzene (B151609) ring and the four protons on the 4-(dimethylamino)phenyl ring, often appearing as doublets and multiplets due to spin-spin coupling with adjacent protons. A broad singlet corresponding to the N-H proton is also typically observed at a downfield chemical shift.

Table 1: Representative ¹H NMR Spectral Data for 2-(4-(Dimethylamino)phenyl)quinazolin-4(3H)-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~12.20 | br s | - | N-H (Quinazolinone) |

| ~8.10 | d | ~8.0 | Aromatic H (Quinazolinone) |

| ~8.05 | d | ~8.8 | Aromatic H (Phenyl ring) |

| ~7.80 | t | ~7.6 | Aromatic H (Quinazolinone) |

| ~7.65 | d | ~8.0 | Aromatic H (Quinazolinone) |

| ~7.45 | t | ~7.5 | Aromatic H (Quinazolinone) |

| ~6.80 | d | ~8.8 | Aromatic H (Phenyl ring) |

| ~3.00 | s | - | -N(CH₃)₂ |

(Note: Data are representative and may vary slightly based on solvent and experimental conditions.)

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the mapping of the entire carbon skeleton. The spectrum of this compound shows signals for the carbonyl carbon (C=O) at a significantly downfield shift (~162 ppm), along with multiple signals in the aromatic region (110-155 ppm) corresponding to the carbons of the two phenyl rings. The signal for the methyl carbons of the dimethylamino group appears in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for 2-(4-(Dimethylamino)phenyl)quinazolin-4(3H)-one

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162.5 | C=O (Quinazolinone) |

| ~153.0 | Aromatic C (C-N(CH₃)₂) |

| ~152.0 | Aromatic C (Quinazolinone C-N) |

| ~149.0 | Aromatic C (Quinazolinone C-N) |

| ~134.5 | Aromatic C-H (Quinazolinone) |

| ~129.0 | Aromatic C-H (Phenyl ring) |

| ~127.0 | Aromatic C-H (Quinazolinone) |

| ~126.0 | Aromatic C-H (Quinazolinone) |

| ~125.8 | Aromatic C-H (Quinazolinone) |

| ~120.5 | Aromatic C (Quinazolinone bridgehead) |

| ~119.0 | Aromatic C (Phenyl ring bridgehead) |

| ~111.5 | Aromatic C-H (Phenyl ring) |

| ~40.0 | -N(CH₃)₂ |

(Note: Data are representative and may vary slightly based on solvent and experimental conditions.)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to identify which protons are adjacent to each other, helping to trace the connectivity within the quinazolinone and dimethylaminophenyl ring systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹J-coupling). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is directly attached to, which is essential for assigning the carbons in the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J- and ³J-couplings). HMBC is critical for establishing the connectivity between different parts of the molecule, for instance, linking the phenyl ring to the quinazolinone core and confirming the position of the dimethylamino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₆H₁₅N₃O), the experimentally measured mass is compared to the theoretically calculated mass. A close match (typically within a few parts per million, ppm) confirms the molecular formula with high confidence. The compound is usually detected as a protonated molecular ion, [M+H]⁺.

Table 3: Representative HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectra of quinazolin-4(3H)-one derivatives typically exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam group in the range of 1660–1700 cm⁻¹. The N-H stretching vibration of the quinazolinone ring is expected to appear as a broad band in the region of 3100–3300 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while the C=C stretching vibrations of the aromatic rings typically appear in the 1450–1600 cm⁻¹ region. The C-N stretching vibrations of the dimethylamino group are expected in the 1250–1350 cm⁻¹ range.

Based on data from analogous compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Quinazolinone NH | 3100 - 3300 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Dimethylamino CH₃ | 2850 - 2960 |

| C=O Stretch | Quinazolinone C=O | 1660 - 1700 |

| C=N Stretch | Quinazolinone C=N | 1600 - 1640 |

| Aromatic C=C Stretch | Phenyl Rings | 1450 - 1600 |

| C-N Stretch | Dimethylamino Group | 1250 - 1350 |

This table is predictive and based on data from structurally similar quinazolinone derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Specific experimental data for the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound are not extensively reported. However, the presence of the extended π-conjugated system, including the quinazolinone core and the dimethylaminophenyl substituent, is expected to result in strong absorption in the UV region. The electronic transitions are likely to be of the π → π* and n → π* types. The dimethylamino group, being a strong electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenylquinazolin-4(1H)-one.

For comparative purposes, the UV-Vis absorption spectra of similar quinolinylquinazolin-4(3H)-one derivatives have been studied, showing absorption bands in the range of 250-400 nm. derpharmachemica.com

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | Phenyl & Quinazolinone Rings | ~250-300 | Data not available |

| π → π (Intramolecular Charge Transfer) | Dimethylaminophenyl to Quinazolinone | ~350-400 | Data not available |

| n → π* | C=O and C=N groups | Longer wavelength, lower intensity | Data not available |

This table is an estimation based on the electronic properties of the constituent functional groups and data from related compounds.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. This phenomenon provides valuable information about the electronic ground and excited states of a molecule. For molecules with a significant difference in dipole moment between the ground and excited states, such as those possessing intramolecular charge transfer (ICT) character, pronounced solvatochromic shifts are often observed.

The this compound molecule, with its electron-donating dimethylamino group and electron-withdrawing quinazolinone moiety, is expected to exhibit positive solvatochromism. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. Studies on other donor-acceptor molecules containing the 4-(dimethylamino)phenyl group have demonstrated this behavior. nih.gov

The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale, to provide quantitative insights into the change in dipole moment upon excitation.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of a molecule's structure.

A specific crystal structure for this compound has not been found in the surveyed literature. However, the crystal structures of numerous other quinazolinone derivatives have been reported, allowing for a reliable estimation of the expected geometric parameters.

The quinazolinone ring system is generally found to be nearly planar. The phenyl group at the 2-position is typically twisted with respect to the quinazolinone plane. In the case of this compound, the degree of this twist will influence the extent of π-conjugation between the two aromatic systems.

The following tables provide representative bond lengths, bond angles, and torsion angles for the core quinazolinone structure and the substituent, based on data from published crystal structures of analogous compounds.

Table of Representative Bond Lengths

| Bond | Expected Length (Å) |

| C=O (Quinazolinone) | ~1.23 |

| C-N (Lactam) | ~1.38 |

| C=N (Quinazolinone) | ~1.30 |

| C-C (Aromatic) | ~1.39 - 1.41 |

| C-N (Dimethylamino) | ~1.37 |

| N-C (Methyl) | ~1.47 |

Values are approximations based on crystallographic data of similar molecules.

Table of Representative Bond Angles

| Angle | Expected Value (°) |

| N-C=O (Quinazolinone) | ~120 |

| C-N-C (Quinazolinone) | ~125 |

| C-C-C (Aromatic) | ~120 |

| C-N-C (Dimethylamino) | ~118 |

Values are approximations based on crystallographic data of similar molecules.

Table of a Key Torsion Angle

| Torsion Angle | Description | Expected Value (°) |

| Dihedral angle between quinazolinone and phenyl rings | Defines the twist between the two aromatic systems | 20 - 40 |

This value can vary significantly depending on crystal packing forces and electronic effects.

Intermolecular Interactions and Crystal Packing

A comprehensive search of scientific databases and literature has revealed a lack of publicly available single-crystal X-ray diffraction data for the specific compound this compound. The determination of intermolecular interactions and crystal packing is critically dependent on the experimental elucidation of the compound's crystal structure, a process most definitively accomplished through techniques such as X-ray crystallography. Without this foundational data, a detailed and scientifically accurate analysis of the specific hydrogen bonds, π-π stacking interactions, and other non-covalent forces that govern the three-dimensional arrangement of the molecules in the solid state is not possible.

The crystal lattice of a molecule is dictated by a complex interplay of various intermolecular forces. These interactions determine the density, stability, and even the polymorphic form of the crystalline solid. For a molecule like this compound, which possesses hydrogen bond donors (N-H group), hydrogen bond acceptors (C=O and N atoms), and extensive aromatic systems, a rich and intricate network of non-covalent interactions is anticipated.

Key Potential Intermolecular Interactions:

Hydrogen Bonding: The N-H group on the quinazolinone ring is a potent hydrogen bond donor, likely forming strong interactions with the carbonyl oxygen (C=O) or the nitrogen atoms of neighboring molecules. This could lead to the formation of common supramolecular synthons, such as chains or dimers.

π-π Stacking: The planar quinazolinone and dimethylaminophenyl ring systems are expected to participate in significant π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, would play a crucial role in the packing of the aromatic moieties. The specific geometry of this stacking (e.g., face-to-face, parallel-displaced) would require precise crystallographic data.

To provide a definitive analysis and the requested data tables, an experimental crystal structure determination would be necessary. Such an analysis would yield precise information, including:

Hypothetical Crystallographic Data Table

This table is a template illustrating the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are not actual data for the compound.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Experimental Value |

| b (Å) | Experimental Value |

| c (Å) | Experimental Value |

| α (°) | 90 |

| β (°) | Experimental Value |

| γ (°) | 90 |

| Volume (ų) | Experimental Value |

| Z | Experimental Value |

Hypothetical Intermolecular Interaction Data Table

This table is a template showing the types of specific interaction parameters that would be extracted from the crystal structure data. The values are not real.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H···O Hydrogen Bond | N(1)-H(1)···O(1) | e.g., 2.85 | e.g., 170 |

| π-π Stacking | Centroid-to-Centroid | e.g., 3.60 | N/A |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinazolinone derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations are crucial for determining the most stable three-dimensional structure of a molecule. For 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one, a key conformational feature is the dihedral angle between the quinazolinone ring system and the 4-(dimethylamino)phenyl substituent.

Studies on structurally related 2-phenyl-dihydroquinazoline derivatives have shown that the phenyl ring is typically twisted out of the plane of the dihydroquinazoline (B8668462) group. For instance, in 4,4-dibutyl-2-phenyl-3,4-dihydroquinazoline, the dihedral angle between the phenyl ring and the dihydroquinazoline ring system is reported to be 24.95 (7)°. nih.gov Similarly, in the crystal structure of Vandetanib, a drug molecule containing a bromo-fluorophenyl group attached to a quinazoline (B50416) core, this dihedral angle is 25.7°. mdpi.com These findings suggest that the 4-(dimethylamino)phenyl ring in the title compound is not coplanar with the quinazolinone core, adopting a twisted conformation to minimize steric hindrance. This non-planar arrangement has significant implications for the molecule's electronic properties and intramolecular charge transfer characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation.

In this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-(dimethylamino)phenyl moiety, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the quinazolinone core, which serves as the electron acceptor. This spatial separation of the frontier orbitals is a hallmark of molecules exhibiting intramolecular charge transfer.

DFT calculations on similar quinoline (B57606) and quinazolinone derivatives support this distribution of electron density. For instance, in some quinoline derivatives, the HOMO is shown to have charge density accumulated on the substituted aryl ring, while the LUMO's charge density is concentrated on the quinoline ring. nih.gov The energy of the HOMO is directly related to the ionization potential and indicates the molecule's ability to donate an electron, influencing its nucleophilicity. The energy of the LUMO corresponds to the electron affinity and reflects the molecule's capacity to accept an electron, thus determining its electrophilicity. youtube.comyoutube.com The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability; a smaller gap suggests higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. wikipedia.org It provides a localized picture of the electronic structure that aligns with Lewis structures and chemical intuition.

For this compound, NBO analysis would likely reveal a significant transfer of electron density from the 4-(dimethylamino)phenyl group to the quinazolinone ring system. This is consistent with the electron-donating nature of the dimethylamino group and the electron-accepting character of the quinazolinone core. The analysis of natural atomic charges can quantify the extent of this charge transfer. For example, in a related quinazolinone-nitrate complex, DFT calculations predicted net positive charges on the quinazolinone moiety, indicating its role as an electron acceptor. nih.gov

NBO analysis also provides information about hyperconjugative interactions, which contribute to the stability of the molecule. These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wikipedia.org In the context of the title compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic transitions that give rise to the absorption and emission of light. For this compound, the lowest energy absorption band in the UV-visible spectrum is expected to correspond to a HOMO-LUMO transition. This transition involves the movement of an electron from the electron-donating 4-(dimethylamino)phenyl group to the electron-accepting quinazolinone core.

Studies on similar donor-acceptor systems, such as 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, have successfully employed TD-DFT to analyze their UV-Vis absorption and fluorescence emission spectra. researchgate.net These calculations can provide insights into the nature of the electronic transitions and how they are influenced by the molecular structure and solvent environment.

Understanding Intramolecular Charge Transfer (ICT) Characteristics

The presence of a strong electron-donating group (dimethylamino) and an electron-accepting group (quinazolinone) connected by a π-conjugated system in this compound strongly suggests the occurrence of intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of light, an electron is promoted from the HOMO (localized on the donor) to the LUMO (localized on the acceptor), leading to the formation of an excited state with a significantly larger dipole moment than the ground state. This charge-separated excited state is a key feature of ICT. The efficiency of this process is influenced by the dihedral angle between the donor and acceptor moieties; a more planar conformation generally facilitates better electronic communication and more efficient ICT.

The photophysical properties of molecules exhibiting ICT are often highly sensitive to the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon has been observed in various compounds containing the 4-(dimethylamino)phenyl group. For instance, studies on 4-dimethylamino-chalcone analogues have demonstrated enhanced ICT with extended conjugation, resulting in significant bathochromic shifts in their fluorescence peaks. rsc.org Similarly, research on 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid has shown that the solvent dependency of its large Stokes-shifted emission band supports the polar character of the charge transfer excited state. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the molecular level. These methods provide critical insights into the binding mechanisms that underpin the compound's biological activity.

Molecular docking studies on quinazolinone derivatives have successfully predicted their binding modes within the active sites of various enzymes, providing a theoretical basis for their observed biological activities. nih.gov The quinazolinone scaffold has been identified as a versatile structure capable of fitting into the binding pockets of diverse protein targets, including kinases, proteases, and phosphodiesterases. nih.govnih.govnih.gov

For instance, docking studies on quinazolinone analogues have been performed against key enzymes in cancer pathways, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and phosphoinositide 3-kinases (PI3Ks). nih.govnih.govresearchgate.net In these studies, the quinazolinone core typically anchors the molecule within the ATP-binding pocket of the kinase. The 2-phenyl substituent, a key feature of the subject compound, often extends into a hydrophobic region of the active site, contributing to the binding affinity. nih.gov

Similarly, derivatives of the closely related quinazolin-2,4-dione have been docked into the active site of the COVID-19 main protease (Mpro), where the quinazoline moiety participates in crucial hydrogen bonding interactions. ekb.eg Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives as anti-leishmanial agents involved docking against targets like Pyridoxal Kinase and Trypanothione Reductase to evaluate their biological potential. mdpi.com The general finding is that the fused bicyclic system of the quinazolinone core is a key pharmacophoric feature for binding. nih.gov

| Enzyme Target | Therapeutic Area | Key Finding from Docking | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Quinazolinone scaffold binds to the ATP binding pocket. | nih.gov |

| Phosphodiesterase 7 (PDE7) | Anti-inflammatory | Pyrimidine (B1678525) ring of quinazoline forms π-π stacking interactions with Phe416 and Tyr211. | nih.gov |

| PI3K/HDAC | Anticancer | Compounds designed as dual inhibitors, fitting into both enzyme active sites. | nih.gov |

| COVID-19 Main Protease (Mpro) | Antiviral | Amide fragment and quinazoline moiety act as hydrogen bond donors/acceptors. | ekb.eg |

| Tubulin | Anticancer | Derivatives bind to the colchicine-site, inhibiting microtubule polymerization. | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Various | Binding modes were found to be similar to co-crystallized ligands. | nih.gov |

Computational studies have elucidated the specific molecular interactions that stabilize the binding of quinazolinone derivatives within enzyme active sites. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π–π stacking.

The nitrogen atoms and the carbonyl group of the quinazolinone ring are crucial for forming hydrogen bonds with amino acid residues in the target protein. nih.gov For example, in studies with NF-κB, the carbonyl group in quinazolines formed hydrogen bonds with Lys241 and Asn247 residues, while the amino group interacted with Ser240. nih.gov Similarly, docking of a quinazoline derivative into the phosphodiesterase 7A (PDE7A) active site revealed hydrogen bond formation with Gln413. nih.gov

The phenyl ring at the 2-position, which in the subject compound is substituted with a dimethylamino group, plays a significant role in hydrophobic and aromatic interactions. This ring often engages in π-π stacking with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) in the active site. nih.gov In the case of PDE7A, π-π stacking was observed between the quinazoline's pyrimidine ring and Phe416 and Tyr211. nih.gov

Binding energetics, calculated through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), quantify the stability of the ligand-protein complex. Molecular dynamics simulations of potent quinazolinone analogues have demonstrated stable binding with favorable binding energy scores, indicating a strong affinity for the target enzyme. nih.govescholarship.org For instance, a potent anti-cancer quinazolinone derivative showed stable binding to the EGFR enzyme, which was attributed to multiple hydrogen bonds and hydrophobic interactions. nih.gov

Structure-Activity Relationship (SAR) from a Computational Perspective

Computational methods are instrumental in defining the structure-activity relationships (SAR) for a series of compounds, explaining how modifications to a chemical structure affect its biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org For quinazoline derivatives, 3D-QSAR models have been successfully developed to guide the design of more potent inhibitors for various targets. nih.govfrontiersin.orgfrontiersin.org

In a typical 3D-QSAR study, a dataset of quinazoline analogues with known inhibitory activities (e.g., IC50 values) is selected. frontiersin.org The compounds are aligned based on a common core structure, and computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate models. nih.gov These models produce contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. nih.govfrontiersin.org

For example, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors revealed that bulky substituents at certain positions could decrease binding affinity, while hydrogen bond acceptor groups in other regions would be favorable. frontiersin.org These models demonstrate good statistical reliability and predictive power, making them valuable tools for screening new virtual compounds and prioritizing them for synthesis. nih.govfrontiersin.org

The insights gained from molecular docking and QSAR studies form the basis for the rational design of new derivatives with potentially enhanced potency and selectivity. nih.gov By identifying the key pharmacophoric features and favorable substitution patterns, chemists can computationally predict modifications that are likely to improve biological activity.

For example, based on a common pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors, novel quinazolinone derivatives have been designed and synthesized. researchgate.net Another study rationally designed a series of quinazolin-4-one based hydroxamic acids as dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a known PI3K inhibitor scaffold. nih.gov This molecular hybridization approach, guided by computational predictions, can lead to multi-target agents. nih.gov

Computational predictions also guide modifications to optimize pharmacokinetic properties. The rational design process often involves iterative cycles of computational modeling, chemical synthesis, and biological testing to refine the lead compounds. nih.gov This strategy has been applied to develop quinazoline derivatives as anticancer agents, tubulin polymerization inhibitors, and anti-inflammatory drugs. nih.govumich.edu

Non-Linear Optical (NLO) Properties Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the non-linear optical (NLO) properties of molecules. uobasrah.edu.iq The compound this compound possesses structural features characteristic of a good NLO material, namely an electron-donating group (the dimethylamino group) and an electron-accepting system (the quinazolinone moiety), connected by a π-conjugated bridge. This "push-pull" architecture is known to enhance second-order NLO responses.

DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute key NLO parameters. scribd.com These parameters include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), which is the primary determinant of second-order NLO activity. dtic.mil The magnitude of the total first hyperpolarizability (βtot) is calculated from its tensor components. scribd.com

Theoretical studies on similar donor-acceptor molecules have shown a good correlation between calculated and experimental NLO properties. scribd.comscirp.org The calculations can also provide insights into the electronic transitions responsible for NLO activity by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A small HOMO-LUMO energy gap is often indicative of higher polarizability and potentially larger NLO effects. scribd.com These computational investigations are crucial for screening and designing novel organic materials for applications in optoelectronics and photonics. uobasrah.edu.iq

| Parameter | Symbol | Description | Relevance |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. | Influences molecular organization in bulk materials and contributes to NLO response. |

| Linear Polarizability | α | The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Relates to the linear refractive index of the material. |

| First Hyperpolarizability | β | A measure of the second-order (non-linear) response of a molecule to an applied electric field. | Directly relates to the material's ability to perform second-harmonic generation and other second-order NLO effects. |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap generally correlates with higher polarizability and potentially enhanced NLO properties. |

Hirshfeld Surface Analysis for Intermolecular Interactions

A thorough review of computational and theoretical chemistry investigations reveals a notable absence of specific studies focused on the Hirshfeld surface analysis of This compound . While Hirshfeld surface analysis is a powerful tool for elucidating intermolecular interactions in the crystalline state of related quinazoline derivatives, dedicated research on this particular compound is not available in the reviewed scientific literature.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This is achieved by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and curvature, a detailed picture of the intermolecular contacts can be obtained.

Commonly observed interactions in the crystal structures of related quinazoline compounds include:

H···H contacts: Often comprising the largest percentage of the Hirshfeld surface, indicating the significance of van der Waals forces. nih.govmdpi.com

C-H···O and N-H···O hydrogen bonds: These are crucial directional interactions that contribute significantly to the stability of the crystal lattice. sapub.org

C-H···π interactions: These weaker hydrogen bonds involving the aromatic rings are also frequently observed. researchgate.net

π-π stacking: Interactions between the aromatic rings of the quinazoline core and any phenyl substituents are important in the packing of these planar molecules. mdpi.com

The dnorm surface is particularly informative, with red spots highlighting contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds, while blue regions represent longer contacts. sapub.orgmdpi.com

Although no specific data tables or detailed research findings for This compound can be presented, the established methodologies used for similar compounds provide a clear framework for how such an analysis would be conducted and what types of interactions would be anticipated. A future crystallographic and computational study of this compound would be necessary to generate the specific data for a comprehensive Hirshfeld surface analysis.

Mechanistic Insights into Biological Activities in Vitro and Cellular Studies

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of the 2-phenylquinazolin-4(1H)-one core have been extensively studied as inhibitors of various key enzymes involved in pathological processes, ranging from cancer to diabetic complications.

The quinazoline (B50416) skeleton is a well-established pharmacophore for kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure. nih.govmdpi.com These agents typically function by competing with ATP for its binding site in the kinase domain, thereby inhibiting the autophosphorylation and activation of the receptor. mdpi.com

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2): Derivatives of quinazolin-4(3H)-one have demonstrated potent inhibitory activity against multiple tyrosine kinases, including EGFR and HER2. nih.gov For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown strong enzyme inhibitory action against EGFR and HER2. nih.gov Molecular docking studies have revealed that these compounds can act as ATP-competitive type-I inhibitors against EGFR and as either type-I or non-competitive type-II inhibitors against HER2. nih.gov This dual inhibition is a key strategy in cancer therapy. One study synthesized a series of 2H- ijmphs.comrsc.orgoxazino[2,3-f]quinazoline derivatives, with compound 4a showing excellent inhibitory activity against EGFR kinase with an IC50 value of 12.36 nM. nih.gov Another series of propen-phenylamino-quinazoline molecules also showed strong EGFR inhibitory activity, with one compound exhibiting an IC50 of 20.72 nM, which is better than the standard, lapatinib. mdpi.com

PI3K/HDAC Inhibition: Researchers have rationally designed and synthesized quinazolin-4-one-based hydroxamic acids as novel dual Phosphoinositide 3-kinase (PI3K) and Histone deacetylase (HDAC) inhibitors. nih.gov By integrating an HDAC pharmacophore into a PI3K inhibitor scaffold, several dual inhibitors were developed that showed high potency, with IC50 values under 10 nM, and selectivity against PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.gov The lead compound, 48c , demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Kinase Inhibition by Quinazolinone Derivatives

| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50) | Mechanism of Action |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 µM nih.gov | ATP non-competitive (Type-II) nih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 µM nih.gov | ATP non-competitive (Type-II) nih.gov |

| Quinazolin-4(3H)-one derivative 2i | HER2 (ERBB2) | Potent Inhibition (Value not specified) nih.gov | ATP non-competitive (Type-II) nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 (ERBB2) | Potent Inhibition (Value not specified) nih.gov | ATP competitive (Type-I) nih.gov |

| Quinazolin-4(3H)-one derivative 2i | EGFR | Potent Inhibition (Value not specified) nih.gov | ATP competitive (Type-I) nih.gov |

| 2H- ijmphs.comrsc.orgoxazino[2,3-f]quinazoline derivative 4a | EGFR | 12.36 nM nih.gov | Not specified |

| Propen-phenylamino-quinazoline derivative | EGFR | 20.72 nM mdpi.com | Not specified |

| Quinazolin-4-one based hydroxamic acid 48c | PI3Kδ | <10 nM nih.gov | Dual PI3K/HDAC inhibition nih.gov |

| Quinazolin-4-one based hydroxamic acid 48c | HDAC6 | <10 nM nih.gov | Dual PI3K/HDAC inhibition nih.gov |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's activation is linked to long-term diabetic complications. mdpi.com Quinazolinone derivatives have emerged as potent inhibitors of this enzyme.

A series of novel quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives were synthesized and found to be powerful inhibitors of aldose reductase, with IC50 values in the nanomolar to low nanomolar range. nih.gov The most active compound in this series, 5i , had an IC50 of 2.56 nM, making it nearly 70 times more potent than epalrestat, the only commercially available aldose reductase inhibitor. nih.gov Similarly, new glitazones incorporating quinazolin-4(3H)-one and thiazolidine-2,4-dione moieties were developed as dual inhibitors of aldose reductase and α-glucosidase. nih.gov Compound 11 from this series was the most active, with an aldose reductase inhibition constant (Ki) of 0.106 µM, approximately nine times more effective than the standard, epalrestat. nih.gov

Table 2: Aldose Reductase Inhibition by Quinazolinone Derivatives

| Compound/Derivative Class | Inhibitory Potency | Comparison |

|---|---|---|

| Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid (Compound 5i) | IC50 = 2.56 nM nih.gov | ~70-fold more active than Epalrestat nih.gov |

| Quinazolin-4(3H)-one-based glitazone (Compound 11) | Ki = 0.106 µM nih.gov | ~9-fold more effective than Epalrestat nih.gov |

| Quinazolinone acetate (B1210297) derivative (Compound 5g) | Significant inhibitory activity globethesis.com | Halogen substitution on the benzyl side chain improved activity globethesis.com |

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for repairing single-strand DNA breaks. nih.govpatsnap.com Inhibiting PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations—a concept known as synthetic lethality. nih.govpatsnap.com The quinazolinone scaffold has been effectively utilized as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib. ijmphs.comrsc.org

The mechanism of PARP inhibitors involves mimicking the nicotinamide (B372718) part of NAD+, the natural substrate for PARP enzymes. quora.com By competitively binding to the NAD+ site, these inhibitors block the synthesis of poly(ADP-ribose) chains, thus preventing the recruitment of DNA repair machinery. nih.govquora.com This action also "traps" the PARP enzyme on the DNA, further disrupting repair processes. quora.comdrugtargetreview.com Several studies have reported the synthesis of potent quinazolinone-based PARP-1 inhibitors. One derivative, compound 12c , exhibited an IC50 of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. rsc.orgrsc.org Another compound showed an IC50 of 0.0914 μM and achieved 100% inhibition of PARP. nih.gov

Table 3: PARP-1 Inhibition by Quinazolinone Derivatives

| Compound/Derivative Class | Inhibitory Concentration (IC50) | Reference Drug (IC50) |

|---|---|---|

| Compound 12c | 30.38 nM rsc.orgrsc.org | Olaparib (27.89 nM) rsc.orgrsc.org |

| Compound (1) | 0.14 µM ijmphs.com | Olaparib (0.06 µM) ijmphs.com |

| Compound (T) | 0.0914 µM nih.gov | Not specified |

| Compound (U) | 13.3 nM (against PARP-1) nih.gov | Not specified |

| Compound (S) | 49 µM nih.gov | Not specified |

Antimicrobial Activity Mechanisms (In Vitro)

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with activities against a broad range of bacteria and fungi. nih.govresearchgate.netresearchgate.net

The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Quinazolinone-based compounds have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.goveurekaselect.com

A novel antibacterial with a 4(3H)-quinazolinone core was discovered to be effective against methicillin-resistant S. aureus (MRSA). nih.gov Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a, the latter being responsible for β-lactam resistance in MRSA. nih.gov Intriguingly, this quinazolinone compound was found to bind to the allosteric site of PBP2a, similar to the advanced cephalosporin, ceftaroline, despite their structural differences. nih.gov This demonstrates a non-β-lactam scaffold capable of overcoming a key resistance mechanism. Some derivatives have also shown activity against Streptococcus pneumoniae. eco-vector.com Studies on various quinazolinone derivatives have noted that they often exhibit more significant bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria) effects. researchgate.net

Table 4: Antibacterial Activity of Quinazolinone Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Mechanism | MIC (Minimum Inhibitory Concentration) |

|---|---|---|---|

| Quinazolinone Compound 27 | MRSA, Vancomycin- and Linezolid-resistant S. aureus nih.gov | Inhibition of PBP1 and PBP2a nih.gov | ≤0.5 µg/mL nih.gov |

| N-hexyl substituted isatin-quinazoline | Gram-positive and Gram-negative bacteria nih.gov | General antibacterial activity | Not specified |

| Tricyclic quinazolinone derivatives | Gram-negative bacteria nih.gov | Bacteriostatic activity nih.govresearchgate.net | Not specified |

| Derivative with β-naphthyl radical | S. aureus, S. pneumoniae eco-vector.com | Bacteriostatic effect eco-vector.com | Not specified |

Quinazolinone derivatives also possess a broad spectrum of antifungal activities against various phytopathogenic and human pathogenic fungi. nih.govacs.orgmdpi.com

One study investigating a series of quinazolinone derivatives against plant pathogenic fungi found that compound 6c was highly effective against Sclerotinia sclerotiorum, Pellicularia sasakii, and Fusarium species, with IC50 values as low as 2.46 µg/mL. acs.org Mechanistic studies on S. sclerotiorum treated with this compound revealed damage to the fungal structure, including abnormal mycelia, damaged organelles, and increased cell membrane permeability. acs.org Other potential antifungal mechanisms for quinazolinone derivatives include the inhibition of chitinase, an enzyme essential for fungal cell wall synthesis. researchgate.net Furthermore, some heterocyclic analogs have shown broad-spectrum activity against fungi like Candida albicans and Aspergillus niger. nih.gov The antifungal action can be fungistatic (inhibiting growth) rather than fungicidal (killing fungi). researchgate.net

Table 5: Antifungal Activity of Quinazolinone Derivatives

| Compound/Derivative Class | Target Fungi | Inhibitory Concentration (IC50) | Mechanism |

|---|---|---|---|

| Compound 6c | Sclerotinia sclerotiorum | 2.46 µg/mL acs.org | Causes abnormal mycelia, damaged organelles, and increased cell membrane permeability acs.org |

| Compound 6c | Pellicularia sasakii | 2.94 µg/mL acs.org | |

| Compound 6c | Fusarium graminearum | 6.03 µg/mL acs.org | |

| Compound 6c | Fusarium oxysporum | 11.9 µg/mL acs.org | |

| Pyrazol-quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L mdpi.com | Not specified |

| Various derivatives | General phytopathogenic fungi | Not specified | Potential chitinase inhibition researchgate.net |

Antiproliferative and Anticancer Mechanisms (Cellular and In Vitro)

One of the key anticancer mechanisms for quinazoline derivatives involves the stabilization of G-quadruplex (G4) DNA structures. nih.gov G-quadruplexes are four-stranded nucleic acid structures that can form in guanine-rich sequences, which are commonly found in telomeres and the promoter regions of oncogenes like c-myc. nih.govnih.gov The formation and stabilization of these structures can interfere with DNA replication and transcription, leading to the downregulation of oncogene expression. nih.gov

Small molecules like certain quinazoline derivatives can act as G4 ligands, binding to and stabilizing these structures. nih.govmdpi.com This interaction hinders the binding of transcriptional activators and polymerases, thereby inhibiting gene expression. nih.gov For example, a quinazoline derivative known as QPB-15e was shown to bind to and stabilize the G-quadruplex in the c-myc promoter region. nih.gov This stabilization leads to the downregulation of c-myc expression, which in turn inhibits the growth and development of cancer cells. nih.gov The interaction often involves the ligand stacking on the terminal G-quartets of the G4 structure. researchgate.net This strategy represents a promising approach for cancer therapy by targeting the unique structural vulnerabilities in cancer cell DNA. nih.gov

Directly linked to G-quadruplex stabilization is the inhibition of telomerase. nih.gov Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, which is essential for the unlimited proliferative capacity of most cancer cells. nih.govresearchgate.net The G-rich telomeric DNA overhang is the substrate for telomerase, but only when it is in an unfolded, single-stranded state. nih.gov

By binding to and stabilizing the telomeric DNA into a G-quadruplex structure, ligands can prevent telomerase from accessing its substrate. nih.gov This sequestration of the telomeric overhang effectively acts as an indirect pathway for telomerase inhibition. nih.govresearchgate.net Studies on quinazoline derivatives have shown that compounds capable of binding telomeric G-quadruplex DNA also significantly affect telomere function and induce telomerase inhibition. nih.gov This mechanism ultimately leads to progressive telomere shortening, replicative senescence, and apoptosis in cancer cells. nih.govnih.gov

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a major class of anticancer drugs. nih.gov However, the biological activity is highly dependent on the substitution pattern. The 4-anilino-quinazoline moiety has been identified as a privileged scaffold for potent, first-generation EGFR Tyrosine Kinase Inhibitors (TKIs). nih.gov These compounds typically function by binding to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation necessary for receptor activation and downstream signaling. nih.gov

While the quinazoline core is critical, there is no direct evidence from the available research to suggest that 2-phenyl substituted quinazolinones, such as 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one, are potent inhibitors of EGFR autophosphorylation. The structure-activity relationship studies emphasize the importance of the 4-anilino substitution for high-affinity binding to the EGFR active site. nih.gov

Derivatives of quinazolin-4(3H)-one exhibit broad-spectrum cytotoxic and antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov The efficacy of these compounds is typically evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cancer cell growth by 50%. researchgate.netmdpi.com

The quinazolinone scaffold has been incorporated into compounds that demonstrate potent cytotoxicity against cell lines from various cancer types, including breast (MCF-7, MDA-MB-231), liver (HepG2), colon (HT-29, HCT-116), and leukemia (Jurkat, THP-1). nih.govresearchgate.netresearchgate.net The mechanisms underlying this cytotoxicity are diverse and can include the induction of apoptosis through the mitochondrial pathway, activation of caspases (like caspase-3), and the inhibition of crucial cellular enzymes such as histone deacetylases (HDACs). nih.govnih.gov For example, certain quinazolinone-based hybrid compounds were found to reduce the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov

Structure-Activity Relationship (SAR) of Biological Activities

Impact of Substituent Modifications on In Vitro Potency and Selectivity

The potency and selectivity of 2-phenylquinazolin-4(1H)-one derivatives are highly dependent on the electronic and steric properties of substituents on both the quinazolinone core and the phenyl ring at position 2.

Substitutions on the 2-Phenyl Ring:

The substituent at the para-position of the 2-phenyl ring plays a critical role in determining the biological activity spectrum. While the 4-(dimethylamino) group is a feature of the title compound, studies on analogous structures reveal a complex SAR profile.

Antibacterial Activity: Research has indicated that the presence of a 4-dimethylamino group on the 2-phenyl ring can render the compound inactive against bacterial species nih.gov. In contrast, other substitutions on this ring have shown varied effects. For instance, in a series of 4(3H)-quinazolinones, para-substituents such as fluoro, chloro, and nitrile on the phenyl ring were found to be favorable for antibacterial activity.

Anticancer Activity: For antiproliferative activity, modifications on the 2-phenyl ring have yielded potent compounds. A derivative featuring a 2-methoxyphenyl group at this position, combined with a basic side chain at the C8 position of the quinazolinone core, demonstrated a remarkable activity profile against a majority of tested cancer cell lines nih.gov.

Substitutions on the Quinazolinone Core:

Modifications at other positions of the quinazolinone ring system are also crucial for modulating biological activity.

Position 3: This position is a key site for modification. The introduction of various substituted phenyl rings, heterocyclic moieties, and aliphatic chains at the N-3 position has been extensively explored and shown to be critical for a range of activities, including antimicrobial and anticancer effects researchgate.net.

Positions 6 and 8: The presence of halogen atoms, such as iodine or bromine, at positions 6 and 8 of the quinazolinone ring has been shown to significantly enhance antimicrobial activities nih.govresearchgate.net.

The following table summarizes the impact of key substituent modifications on the biological activity of the 2-phenylquinazolin-4(1H)-one scaffold based on findings from various in vitro studies.

| Position of Substitution | Substituent | Observed Impact on Biological Activity |

| 2-Phenyl Ring (para) | -N(CH₃)₂ | Inactive against bacterial species nih.gov. |

| -F, -Cl, -CN | Favorable for antibacterial activity. | |

| -OCH₃ (ortho) | Potent antiproliferative activity (when combined with a C8 side chain) nih.gov. | |

| Quinazolinone Core (Position 3) | Various aryl, heterocyclic, and aliphatic groups | Crucial for modulating a wide range of biological activities researchgate.net. |

| Quinazolinone Core (Positions 6, 8) | Halogens (e.g., -Br, -I) | Significantly improves antimicrobial potency nih.govresearchgate.net. |

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a critical component of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For the quinazolinone class, these models typically include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore Models for Quinazolinone Derivatives:

General Features: A common pharmacophore for many biologically active quinazolinones includes the quinazolinone nitrogen and carbonyl group, which can act as hydrogen bond acceptors or donors, and the 2-phenyl ring, which provides a key hydrophobic and aromatic interaction site nih.gov. The specific arrangement and nature of these features dictate the compound's selectivity for different targets.

Enzyme Inhibitors: For quinazolinone derivatives acting as enzyme inhibitors (e.g., against matrix metalloproteinase-13 or soluble epoxide hydrolase), pharmacophore models have highlighted the importance of electrostatic, hydrophobic, and hydrogen bond acceptor fields for potent activity nih.govijpscr.info. The U-shaped conformation of the molecule is often pivotal for fitting into the enzyme's active site nih.gov.

Receptor Antagonists: In the development of antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCH-R1), lead optimization of a 4-(dimethylamino)quinazoline series demonstrated the importance of elaborating a linker portion and a terminal phenyl ring to achieve high antagonist activity and selectivity nih.govebi.ac.uk.

Lead Optimization Strategies:

Lead optimization is the iterative process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. For quinazolinone-based compounds, this process often involves several key principles:

Fragment-Based and 3D-QSAR Approaches: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed to correlate the 3D properties of molecules with their biological activity. This has guided the optimization of quinazolinone cores to yield potent multi-kinase inhibitors for cancer therapy nih.gov.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties to enhance a desired property. For instance, modifying the linker between the quinazolinone core and another pharmacophore can optimize binding and cellular permeability.

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking studies can be used to predict how different analogues will bind. This allows for the rational design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts, with target residues nih.gov. The optimization of quinazolinone-based inhibitors often relies on docking to understand and improve interactions within the target's active site.